2-(4-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides It features a methoxyphenoxy group and a methylisothiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:
Formation of 4-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Preparation of 4-methoxyphenoxyacetic acid: The 4-methoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 4-methoxyphenoxyacetic acid.
Formation of 3-methylisothiazole: This can be synthesized through the cyclization of appropriate precursors such as 3-methyl-2-aminothiophenol.
Coupling Reaction: Finally, the 4-methoxyphenoxyacetic acid is coupled with 3-methylisothiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products
Oxidation: 4-hydroxyphenoxy derivative.
Reduction: N-(3-methylisothiazol-5-yl)ethylamine.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxyphenoxy and methylisothiazolyl groups could play roles in binding to molecular targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenoxy)-N-(3-methylisothiazol-5-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-methoxyphenoxy)-N-(3-ethylisothiazol-5-yl)acetamide: Similar structure but with an ethyl group instead of a methyl group on the isothiazole ring.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-7-13(19-15-9)14-12(16)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMECPMSQEYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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